2'-Hydroxy-5'-methoxyacetophenone

Catalog No.
S1492531
CAS No.
705-15-7
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Hydroxy-5'-methoxyacetophenone

CAS Number

705-15-7

Product Name

2'-Hydroxy-5'-methoxyacetophenone

IUPAC Name

1-(2-hydroxy-5-methoxyphenyl)ethanone

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3

InChI Key

MLIBGOFSXXWRIY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)O

Synonyms

2’-Hydroxy-5’-methoxy-acetophenone; 1-(2-hydroxy-5-methoxyphenyl)ethanone; 2-Acetyl-4-methoxyphenol; 2-Hydroxy-5-Methyloxyacetophenone; 2-Hydroxy-5-methoxyacetophenone; 2’-Hydroxy-5’-methoxyacetophenone; 5-Methoxy-2-hydroxyacetophenone; NSC 338218

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)O

2'-Hydroxy-5'-methoxyacetophenone is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of approximately 166.17 g/mol. It is characterized as a yellow crystalline powder and is known for its various chemical properties and biological activities. The compound features a hydroxyl group at the 2' position and a methoxy group at the 5' position of the acetophenone structure, which contribute to its unique reactivity and functionality in different applications .

  • There is currently no scientific research available on the mechanism of action of 2'-Hydroxy-5'-methoxyacetophenone in biological systems or its interaction with other compounds.
  • As with most organic compounds, it is advisable to handle 2'-Hydroxy-5'-methoxyacetophenone with care in a well-ventilated area using appropriate personal protective equipment (PPE) due to its unknown toxicological properties [].

Synthesis

2'-Hydroxy-5'-methoxyacetophenone has been observed as a side product during the Elbs persulfate oxidation of phenols [1]. This reaction utilizes persulfate salts to oxidize phenolic compounds. While 2'-hydroxy-5'-methoxyacetophenone is not the main product of this reaction, it can be isolated and identified [1].

Source: 1:

Potential Uses in Scientific Research

  • Organic Chemistry: As an aromatic molecule with functional groups (hydroxyl and methoxy), 2'-hydroxy-5'-methoxyacetophenone could be a substrate for further organic reactions to synthesize more complex molecules [2].
  • Material Science: The presence of functional groups can influence the molecule's interaction with other materials. This property could be useful in studies related to material design or crystal engineering [2].
  • Biological Studies: The similarity of 2'-hydroxy-5'-methoxyacetophenone to some natural products might hold promise for research in biochemistry or pharmacology. However, more research is needed to determine its biological properties [2].

Source: 2: PubChem, National Institutes of Health.

, including:

  • Oxidation: It can be formed as a side product during the oxidation of phenols using persulfate reagents. This reaction highlights its role in synthetic organic chemistry as a byproduct of phenolic transformations .
  • Substitution Reactions: The presence of hydroxyl and methoxy groups allows for electrophilic aromatic substitution, making it a versatile intermediate for synthesizing other compounds .
  • Condensation Reactions: This compound can also react with various aldehydes or ketones to form more complex structures through condensation mechanisms.

Research has indicated that 2'-hydroxy-5'-methoxyacetophenone exhibits significant biological activities, particularly anti-inflammatory effects. In studies involving lipopolysaccharide-induced inflammation in BV-2 microglial cells and RAW264.7 macrophages, the compound was shown to:

  • Inhibit nitric oxide production.
  • Suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha in a dose-dependent manner.
  • Modulate signaling pathways related to inflammation, specifically the nuclear factor-kappa B pathway .

These findings suggest potential therapeutic applications in treating inflammatory disorders.

Several synthesis methods have been developed for 2'-hydroxy-5'-methoxyacetophenone:

  • Dimethyl Sulfate Reaction: The compound can be synthesized by reacting dimethyl sulfate with 2,5-dihydroxyacetophenone in the presence of potassium carbonate in acetone, yielding a product with approximately 74% efficiency .
  • Alkali Hydrolysis: Another method involves treating the compound with aqueous sodium hydroxide under reflux conditions, achieving around 35% yield. This method highlights its adaptability to various synthetic routes depending on desired purity and yield .

2'-Hydroxy-5'-methoxyacetophenone finds applications across various fields:

  • Fragrance Industry: It is used in perfume compositions, contributing to scents reminiscent of oakmoss and new-mown hay. Its ability to blend well with other fragrance components enhances its utility in creating complex aromatic profiles .
  • Pharmaceuticals: Due to its anti-inflammatory properties, it may have potential applications in developing drugs targeting inflammatory diseases .

Interaction studies have focused on understanding how 2'-hydroxy-5'-methoxyacetophenone interacts with biological systems:

  • Molecular Docking Studies: These studies suggest that the compound can effectively bind to targets involved in inflammatory pathways, particularly nuclear factor-kappa B, indicating its potential as a lead compound for drug development aimed at modulating inflammatory responses .

In comparison to similar compounds, 2'-hydroxy-5'-methoxyacetophenone stands out due to its unique combination of functional groups and biological activity. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-HydroxyacetophenoneHydroxyl group at para positionKnown for analgesic properties
3-Hydroxy-4-methoxyacetophenoneHydroxyl group at meta positionExhibits antioxidant activity
2-Hydroxy-4-methoxyacetophenoneHydroxyl group at ortho positionLess studied but shows potential neuroprotective effects

The distinct positioning of functional groups in 2'-hydroxy-5'-methoxyacetophenone contributes not only to its reactivity but also to its specific biological activities, making it a valuable compound for further research and application development.

XLogP3

2

Appearance

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GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

705-15-7

Wikipedia

2'-Hydroxy-5'-methoxyacetophenone

Dates

Modify: 2023-08-15

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